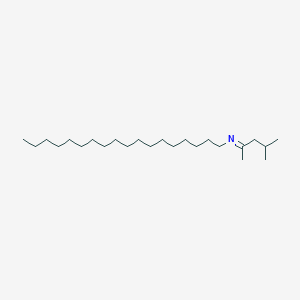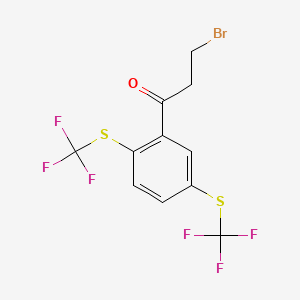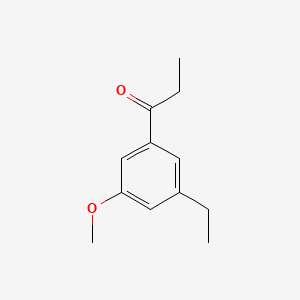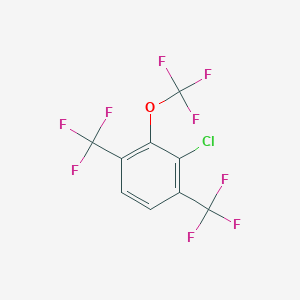
1,4-Bis(trifluoromethyl)-2-chloro-3-(trifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(trifluoromethyl)-2-chloro-3-(trifluoromethoxy)benzene is a complex organic compound characterized by the presence of multiple fluorine atoms, a chlorine atom, and a trifluoromethoxy group attached to a benzene ring. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(trifluoromethyl)-2-chloro-3-(trifluoromethoxy)benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the chlorination of 1,4-Bis(trifluoromethyl)benzene, followed by the introduction of the trifluoromethoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and fluorination processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize by-products and enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
1,4-Bis(trifluoromethyl)-2-chloro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the central benzene ring.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions, amines, and alkoxides, are commonly used in substitution reactions.
Oxidizing Agents: Like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of quinones or hydroquinones.
科学的研究の応用
1,4-Bis(trifluoromethyl)-2-chloro-3-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials due to its stability and reactivity.
作用機序
The mechanism of action of 1,4-Bis(trifluoromethyl)-2-chloro-3-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The compound’s fluorine atoms and trifluoromethoxy group enhance its ability to form strong hydrogen bonds and van der Waals interactions with proteins and enzymes. These interactions can modulate the activity of enzymes, alter signal transduction pathways, and influence cellular processes.
類似化合物との比較
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Lacks the chlorine and trifluoromethoxy groups, making it less reactive in certain chemical reactions.
2,4,6-Trichloro-1,3,5-trifluorobenzene: Contains multiple chlorine atoms but lacks the trifluoromethoxy group, resulting in different chemical properties.
1,3-Bis(trifluoromethyl)-2-chlorobenzene: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness
1,4-Bis(trifluoromethyl)-2-chloro-3-(trifluoromethoxy)benzene is unique due to the combination of trifluoromethyl, chlorine, and trifluoromethoxy groups on the benzene ring. This unique arrangement imparts distinct chemical properties, such as increased stability, reactivity, and the ability to participate in a wide range of chemical reactions.
特性
分子式 |
C9H2ClF9O |
|---|---|
分子量 |
332.55 g/mol |
IUPAC名 |
2-chloro-3-(trifluoromethoxy)-1,4-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H2ClF9O/c10-5-3(7(11,12)13)1-2-4(8(14,15)16)6(5)20-9(17,18)19/h1-2H |
InChIキー |
YVCBJSMQBPSIMU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1C(F)(F)F)OC(F)(F)F)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[1-(4-cyanobutyl)-1H-indazol-3-yl]carbonyl}-3-methyl-L-va](/img/structure/B14059068.png)
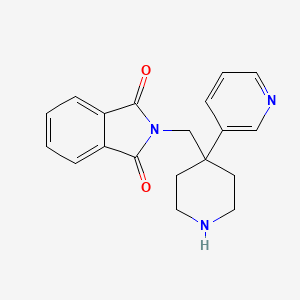
![(E)-3-(4-Trifluoromethylthio-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14059078.png)


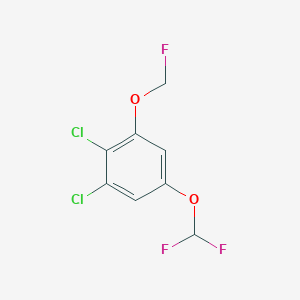


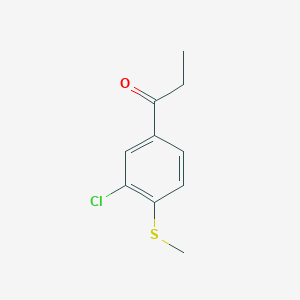
![7-bromo-8-methoxy-3-methyl-1-(4-nitrophenyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B14059116.png)

